Conformational Restriction Versus Phenylalanine in GnRH Analogs
In a comparative study of gonadotropin-releasing hormone (GnRH) analogs, substituting the conformationally restrictive residue tetrahydroisoquinoline-1-carboxylic acid (Tic) for its non-restricted parent phenylalanine produced significant changes in anti-ovulatory activity in rats. The most potent analog, containing D-Tic at position 6, fully inhibited ovulation at a dose of 2.5 μg, whereas the linear phenylalanine-containing parent compound required only 0.5 μg for near-complete inhibition [1]. This 5-fold difference in potency was corroborated by molecular mechanics calculations showing that the strain energy required to deform backbone angles to accommodate Tic correlated with observed biological activity. The study concluded that the effect of D-Tic at position 6 is to maintain a type II' β-turn involving residues 5-8—a structural feature critical for active GnRH analogs that cannot be achieved with the flexible phenylalanine residue [1].
| Evidence Dimension | Anti-ovulatory activity in rat model |
|---|---|
| Target Compound Data | Full ovulation inhibition at 2.5 μg (D-Tic⁶ GnRH analog) |
| Comparator Or Baseline | Near-complete ovulation inhibition at 0.5 μg (phenylalanine-containing parent compound) |
| Quantified Difference | Approximately 5-fold difference in effective dose |
| Conditions | In vivo rat anti-ovulatory assay; molecular mechanics conformational analysis in vacuo |
Why This Matters
This head-to-head evidence demonstrates that Tic imparts a distinct conformational constraint not achievable with phenylalanine, directly affecting biological potency and enabling fine-tuning of peptide secondary structure—a critical consideration when selecting building blocks for structure-activity relationship (SAR) studies.
- [1] Koerber SC, Ibea M, Hagler AT, Rivier CL, Rivier JE. Synthesis and theoretical conformational studies of gonadotropin-releasing hormone analogs containing tetrahydroisoquinoline carboxylic acid. In: Peptides: Chemistry and Biology (Proceedings of the Twelfth American Peptide Symposium). 1992:153-155. PMID: 1530601. View Source
